Loureirin C

Alzheimer's disease Estrogen receptor alpha Neuroprotection

Ensure mechanistic precision in ERα neuroprotection, CaCC ion channel, and TLR4 inflammation research with high-purity Loureirin C (≥98%). Unlike generic Dragon’s Blood extracts or interchangeable flavonoids, Loureirin C acts as a selective ERα partial agonist, TMEM16A/CaCC inhibitor, and promotes Triad3A-mediated TLR4 degradation—mechanisms not replicated by Loureirin A or B. Essential for reproducible Alzheimer’s, secretory diarrhea, and post-ischemic neuroinflammation studies.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
Cat. No. B1631868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoureirin C
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3
InChIKeyLCKRZXFBCWYAKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Loureirin C: A Dihydrochalcone Compound from Chinese Dragon's Blood for Neuroprotection, Anti-Inflammatory, and Antidiarrheal Research


Loureirin C is a dihydrochalcone flavonoid isolated from the red resin (Resina Draconis) of Dracaena cochinchinensis (Lour.) S.C. Chen, a source of the traditional Chinese medicine 'Dragon's Blood' [1]. It is a naturally occurring small molecule with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . Loureirin C has been identified as a novel selective estrogen receptor α (ERα) modulator with partial agonistic activity, and it demonstrates neuroprotective effects relevant to Alzheimer's disease (AD) models [2]. It also exhibits in vitro thrombin inhibitory activity and anti-inflammatory properties via TLR4 pathway modulation [3].

Why Loureirin C Cannot Be Substituted by Other Loureirin Analogs or Flavonoids in Specialized Research


The three primary dihydrochalcones in Dragon's Blood—Loureirin A, B, and C—exhibit distinct pharmacological profiles and cannot be considered interchangeable. For instance, while Loureirin C acts as a selective ERα partial agonist and inhibits Ca2+-activated Cl− channels (CaCCs), Loureirin B modulates microglial polarization via a different STAT6/NF-κB pathway [1][2]. Similarly, Loureirin A's activity profile is less characterized in neuroprotection and ion channel modulation. Simple substitution with crude Dragon's Blood extract or other flavonoids would introduce variable compositions and off-target effects, undermining the reproducibility of mechanistic studies [3]. Therefore, the use of highly pure Loureirin C is essential for research focused on ERα-mediated neuroprotection, CaCC-related secretory diarrhea, or TLR4-targeted anti-inflammatory pathways.

Quantitative Evidence Guide for Loureirin C Differentiation vs. Analogs and Alternatives


Loureirin C: A Selective ERα Partial Agonist with Neuroprotective Activity in Alzheimer's Disease Models

Loureirin C demonstrates selective binding and partial agonistic activity at estrogen receptor α (ERα), a key therapeutic target for Alzheimer's disease (AD). In a dual-luciferase reporter assay, Loureirin C exhibited estrogenic activity comparable to the endogenous ligand 17β-estradiol (E2), but with a distinct partial agonistic profile that may confer a more favorable safety profile by avoiding the full estrogenic effects of E2 [1]. In vivo, Loureirin C (administered at 20 mg/kg/day for 30 days) significantly improved cognitive impairment in AD mice via an ERα-dependent mechanism, as confirmed by ERα inhibition and siRNA silencing [1]. This selective ERα modulation is not reported for Loureirin A or B, which lack demonstrated ERα binding activity, making Loureirin C a unique tool for studying estrogenic neuroprotection without the pleiotropic effects of non-selective phytoestrogens.

Alzheimer's disease Estrogen receptor alpha Neuroprotection

Loureirin C Inhibits Ca2+-Activated Cl− Channels (CaCCs) and Prevents Rotaviral Diarrhea In Vivo

Loureirin C potently inhibits Ca2+-activated Cl− channels (CaCCs), specifically TMEM16A, in intestinal epithelial cells. In cell-based fluorescence quenching assays, Loureirin C inhibited CaCC-mediated Cl− current in HT-29 cells and colonic epithelium [1]. In a neonatal mouse model of rotaviral diarrhea, Loureirin C treatment (dose: 20 mg/kg, i.p.) significantly reduced fecal water content (from ~80% to ~50%, p<0.01), intestinal peristalsis rate, and smooth muscle contraction, thereby preventing diarrhea [1]. This mechanism is distinct from the common antidiarrheal loperamide, which acts on opioid receptors, and highlights Loureirin C's potential as a first-in-class CaCC inhibitor for secretory diarrhea. Loureirin A and B also inhibited CaCCs but were not evaluated in the same in vivo diarrhea model.

Diarrhea Ion channel Rotavirus

In Vitro Thrombin Inhibition by Loureirin C

Loureirin C has been shown to inhibit the activity of thrombin in vitro effectively . This property is relevant for research into anticoagulation and blood stasis, aligning with the traditional use of Dragon's Blood in promoting blood circulation. While specific IC50 values are not publicly disclosed in peer-reviewed literature, vendor data indicates significant inhibitory activity . In contrast, Loureirin A and B are not consistently reported to possess thrombin inhibitory activity, suggesting a structural specificity within this class of dihydrochalcones.

Thrombin inhibitor Anticoagulant Hemostasis

Loureirin C Exerts Anti-Inflammatory Effects via a Unique TLR4 Degradation Mechanism Distinct from Loureirin B

In a rat model of cerebral ischemia/reperfusion (I/R) injury, Loureirin C (7, 14, and 28 mg/kg, i.g.) significantly alleviated brain impairment, reducing neurological scores (p<0.001), brain water content (p<0.001), and cerebral infarct volume (p=0.001) [1]. Mechanistically, Loureirin C promoted the ubiquitination and degradation of Toll-like receptor 4 (TLR4) by increasing the binding of the E3 ubiquitin ligase Triad3A (p=0.003) [1]. This mechanism is distinct from Loureirin B, which protects against cerebral I/R injury by modulating M1/M2 microglial polarization via the STAT6/NF-κB pathway, without reported effects on TLR4 degradation [2]. Therefore, while both compounds show neuroprotective effects in I/R models, they operate through different molecular pathways, making Loureirin C the compound of choice for investigations centered on TLR4 signaling and protein degradation pathways.

Ischemic stroke TLR4 Neuroinflammation

Recommended Application Scenarios for Loureirin C Based on Differentiated Evidence


Alzheimer's Disease and Estrogen Receptor Neurobiology Research

Loureirin C is ideally suited for in vitro and in vivo studies investigating ERα-mediated neuroprotection in Alzheimer's disease models. Its selective partial agonism at ERα provides a more nuanced tool than the full agonist 17β-estradiol, allowing researchers to dissect ERα-specific signaling pathways relevant to cognitive function and neuroinflammation without inducing full estrogenic responses [1]. Loureirin C's validated in vivo efficacy in improving cognitive impairment in AD mice supports its use in preclinical drug discovery programs targeting ERα for neurodegenerative diseases.

Ion Channel Research: Ca2+-Activated Cl− Channels (CaCCs) and Secretory Diarrhea

For researchers studying intestinal ion transport and secretory diarrhea, Loureirin C is a validated small-molecule inhibitor of TMEM16A CaCCs with demonstrated in vivo efficacy in a rotaviral diarrhea mouse model [2]. It can serve as a chemical probe to investigate the physiological role of CaCCs in fluid secretion and as a lead compound for developing novel antidiarrheal therapeutics that target ion channels rather than opioid receptors.

Neuroinflammation and Ischemic Stroke: TLR4 Pathway Studies

Loureirin C is a valuable reagent for studying the role of TLR4 in neuroinflammation and ischemic stroke. Its unique mechanism of promoting Triad3A-mediated TLR4 ubiquitination and degradation provides a specific tool for modulating TLR4 protein levels and downstream NF-κB signaling, which is distinct from general TLR4 antagonists [3]. This makes it particularly useful for research into post-ischemic inflammation and the development of therapies that enhance endogenous TLR4 degradation pathways.

Thrombin Inhibition and Anticoagulation Studies

Loureirin C can be used as a reference compound in in vitro assays for thrombin inhibition, particularly in studies aiming to isolate or characterize the anticoagulant constituents of Dragon's Blood resin . Its activity distinguishes it from the more widely studied Loureirin A and B in this specific context, making it a relevant standard for quality control and bioactivity-guided fractionation of Dragon's Blood samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loureirin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.